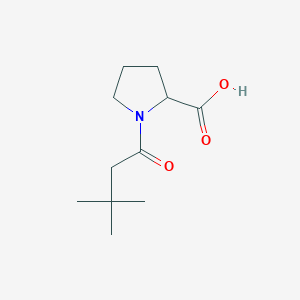

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)7-9(13)12-6-4-5-8(12)10(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGZUNNKSIRQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid typically involves the acylation of pyrrolidine-2-carboxylic acid with 3,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,3-dimethylbutanoyl group can be replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

- Inhibitor Development: This compound can be utilized in the creation of inhibitors of the VHL E3 ubiquitin ligase . The VHL E3 ubiquitin ligase is significant because it targets the alpha subunit of hypoxia-inducible factor (HIF) for ubiquitination and subsequent degradation . Inhibiting this interaction can have therapeutic potential in various diseases, including cancer .

- Structure-Activity Relationship (SAR) Studies: 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid can be used as a scaffold in SAR studies to explore the effects of different substituents on the molecule's activity . These studies help in understanding the structural requirements for optimal activity and selectivity .

- Ligand Design: Due to its interaction with the VHL protein, this compound can be used as a starting point for designing ligands with improved binding affinity and selectivity .

Safety Information

As a laboratory chemical, it is essential to handle this compound with care, using appropriate personal protective equipment and adhering to safety protocols . According to its safety data sheet, the compound is harmful if swallowed and may cause skin irritation .

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, leading to different chemical properties and reactivity.

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylate: This ester derivative has different solubility and stability characteristics compared to the parent carboxylic acid.

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxaldehyde: The aldehyde group in this compound makes it more reactive in certain chemical reactions, such as nucleophilic addition.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with acylating agents. The process can vary based on the desired purity and yield, but common methods include:

- Refluxing in organic solvents.

- Use of coupling agents to facilitate the reaction between the pyrrolidine and the acyl group.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that certain pyrrolidine derivatives can effectively target Gram-positive bacteria. For instance, compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against multidrug-resistant strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | >128 | Staphylococcus aureus |

| B | 64 | Streptococcus pneumoniae |

| C | 32 | Enterococcus faecalis |

These results suggest that modifications to the pyrrolidine structure can enhance antibacterial properties, making these compounds potential candidates for drug development against resistant bacterial strains .

Anticancer Activity

The anticancer properties of this compound have been assessed using various cancer cell lines. Notably, studies have demonstrated that the compound can induce cytotoxicity in human lung adenocarcinoma cells (A549).

In a comparative study, the viability of A549 cells treated with this compound was significantly reduced compared to untreated controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound | 63.4 |

| Cisplatin | 21.2 |

These findings indicate that the compound exhibits promising anticancer activity and suggests a structure-dependent mechanism where specific substitutions enhance efficacy .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

- Antioxidant Properties : Similar compounds have shown antioxidant activity which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic contexts:

- Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

- Antibacterial Efficacy : Another investigation assessed the compound's effectiveness against a panel of resistant bacterial strains, revealing significant antibacterial properties that warrant further exploration.

Q & A

Q. What are the primary synthetic pathways for 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing a pyrrolidine core with a 3,3-dimethylbutanoyl group. Key steps include:

- Pyrrolidine Ring Preparation : Starting from pyrrolidine-2-carboxylic acid derivatives, such as tert-butyl esters, to protect reactive sites during acylation .

- Acylation : Introducing the 3,3-dimethylbutanoyl group via nucleophilic acyl substitution using activated esters (e.g., NHS esters) or coupling agents like DCC/DMAP .

- Deprotection : Hydrolysis of the tert-butyl ester under acidic (HCl/dioxane) or basic (NaOH/MeOH) conditions to yield the free carboxylic acid .

Critical Factors : - Temperature : Elevated temperatures (>80°C) during acylation improve reaction rates but may increase racemization risks.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities. For stereochemical analysis, NOESY/ROESY correlations resolve spatial relationships between protons (e.g., pyrrolidine ring substituents) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related pyrrolidine derivatives like (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid .

- Chiral HPLC : Using columns like Chiralpak IA/IB, with hexane/isopropanol mobile phases, separates enantiomers and quantifies optical purity .

Q. What are the documented biological or pharmacological applications of this compound in academic research?

While direct studies on this compound are limited, structurally analogous pyrrolidine derivatives exhibit:

- Enzyme Inhibition : Trifluoromethyl-pyrrolidine carboxamides act as protease inhibitors (e.g., SARS-CoV-2 M) due to electrophilic fluorine interactions .

- Antitumor Activity : Derivatives like 5-oxopyrrolidine-3-carboxylic acids show cytotoxicity via DNA intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during acylation of the pyrrolidine core?

- Low-Temperature Acylation : Conduct reactions at 0–4°C using mild acylating agents (e.g., pivaloyl chloride) to reduce stereochemical scrambling .

- Steric Protection : Use bulky protecting groups (e.g., Boc) on the pyrrolidine nitrogen to hinder nucleophilic attack at the chiral center .

- Kinetic Resolution : Employ enzymes like lipases or acylases for enantioselective acylation, as seen in the synthesis of (R)-2-(3-phenylpropyl)pyrrolidine derivatives .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

- DFT Calculations : Compare experimental H/C shifts with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to validate assignments .

- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl) in computational models, as hydrogen bonding can alter chemical shifts by 0.1–0.5 ppm .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening, which may explain discrepancies between observed and predicted spectra .

Q. What strategies are recommended for improving the metabolic stability of pyrrolidine-based analogs in preclinical studies?

- Fluorine Substitution : Introduce trifluoromethyl groups at the 3-position to reduce oxidative metabolism, as demonstrated in fluorinated pyrrolidine carboxamides .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or tert-butyl esters) to enhance membrane permeability and delay hepatic clearance .

- Steric Shielding : Incorporate bulky substituents (e.g., 3,3-dimethylbutanoyl) to block cytochrome P450 binding, extending half-life .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

- Assay Standardization : Normalize activity using reference compounds (e.g., doxorubicin for cytotoxicity assays) and control for pH/temperature variations .

- Receptor Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC values across targets .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to integrate data from heterogeneous studies, identifying outliers and systemic biases .

Methodological Considerations

- Data Validation : Cross-reference experimental results with crystallographic (CCDC) and spectral (PubChem) databases to confirm structural integrity .

- Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., Curtin-Hammett principle for kinetic control) to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.